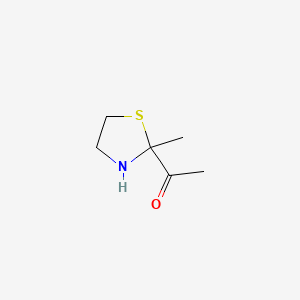
2-Acetyl-2-methylthiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-acetyl-2-methylthiazolidine typically involves the condensation of aromatic amines with carbon disulfide using ammonium hydroxide and chloroacetic acid . This reaction is further treated with acetonitrile under basic conditions . Industrial production methods often employ green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .
Analyse Des Réactions Chimiques
2-Acetyl-2-methylthiazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Acetyl-2-methylthiazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the synthesis of valuable organic combinations and as a vehicle for drug delivery.
Mécanisme D'action
The mechanism of action of 2-acetyl-2-methylthiazolidine involves its interaction with molecular targets and pathways. It can form imine intermediates through the interaction of aldehyde and amine, which are then attacked by sulfur atoms . This reaction is catalyzed by nanoparticles, leading to the formation of thiazolidine derivatives .
Comparaison Avec Des Composés Similaires
2-Acetyl-2-methylthiazolidine can be compared with other thiazolidine derivatives, such as:
- 2-Methylthiazolidine-4-carboxylic acid
- 2-Thioxo-thiazolidin-4-one
- 1,3-Thiazolidin-4-one These compounds share similar structural motifs but differ in their specific functional groups and pharmacological activities . The presence of the acetyl group in this compound enhances its unique properties and applications.
Propriétés
Numéro CAS |
51859-53-1 |
|---|---|
Formule moléculaire |
C6H11NOS |
Poids moléculaire |
145.23 g/mol |
Nom IUPAC |
1-(2-methyl-1,3-thiazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NOS/c1-5(8)6(2)7-3-4-9-6/h7H,3-4H2,1-2H3 |
Clé InChI |
WLXIBDDBHZVOIL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(NCCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)

![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)

![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)




![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)

![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)

